molecular formula C18H34O B143628 (Z)-11-Octadecenal CAS No. 4273-95-4

(Z)-11-Octadecenal

Cat. No. B143628
CAS RN: 4273-95-4
M. Wt: 266.5 g/mol
InChI Key: YSSVMXHKWSNHLH-FPLPWBNLSA-N
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Description

(Z)-11-Octadecenal is a compound that is significant in the field of chemical ecology, particularly as a pheromone component in insect communication systems. It has been identified as a component of the sex attractant pheromone of the Rice Stem Borer, Chilo suppressalis, a pest that affects rice crops . The study of such compounds is crucial for developing environmentally friendly pest control methods.

Synthesis Analysis

The synthesis of (Z)-11-Octadecenal has been approached through stereoselective methods. One such method involves the ozone cleavage of methyl brassidate or erucate followed by Wittig olefination with pentylidenetriphenylphosphorane to obtain methyl (Z)-13-octadecenoate. This intermediate can then be easily converted to (Z)-13-octadecenal . Although the target compound in the provided data is (Z)-11-Octadecenal, the synthesis of similar compounds like (Z)-13-Octadecenal provides insights into the methodologies that could be adapted for the synthesis of (Z)-11-Octadecenal.

Molecular Structure Analysis

The molecular structure of (Z)-11-Octadecenal is characterized by the presence of a double bond at the 11th carbon in the octadecenal chain. This double bond configuration is crucial for the biological activity of the compound as a pheromone. The stereochemistry of the double bond, being in the (Z) configuration, is essential for its recognition and response by the target insects .

Chemical Reactions Analysis

While the provided data does not directly discuss the chemical reactions of (Z)-11-Octadecenal, it does mention the photolysis of unsaturated fatty acid hydroperoxides, which are structurally related to (Z)-11-Octadecenal. In one study, the photolysis of methyl 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoate under anaerobic conditions led to the formation of several products, indicating the reactivity of such compounds under the influence of light and the potential for radical-mediated transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of (Z)-11-Octadecenal are not directly detailed in the provided data. However, based on the structure and the known properties of similar alkenal compounds, it can be inferred that (Z)-11-Octadecenal would likely be a waxy solid at room temperature and may have a characteristic odor. Its chemical properties would include reactions typical of aldehydes and alkenes, such as oxidation and addition reactions .

Scientific Research Applications

Summary of the Application

“(Z)-11-Octadecenal” is used as a component in the sex pheromone of the yellow rice stem borer, Scirpophaga incertulas . It’s used to improve the attractiveness of the standard sex pheromone of this species in northern Vietnam .

Methods of Application

The pheromone components of the yellow rice stem borer and the rice leaf folder Cnaphalocrosis medinalis were combined in a lure. Rubber septa lures containing a 1:3 ratio of (Z)–9–hexadecenal and (Z)–11–hexadecenal were tested alone and in combination with a 1:1 blend of (Z)–11–hexadecenyl acetate and (Z)–13 octadecenyl acetate in field experiments in summer rice crops at two locations .

Results or Outcomes

The addition of (Z)–11–hexadecenyl acetate and (Z)–13–octadecenyl acetate significantly improved catches by 120% on average in five out of six replicated field experiments .

Application in Chemical Synthesis

Summary of the Application

“(Z)-11-Octadecenal” is synthesized as the sex pheromone of the wax moth, Achroia grisella .

Methods of Application

A new synthesis of “(Z)-11-Octadecenal”, the sex pheromone of the wax moth Achroia grisella, was elaborated starting from methyl 10-undecenoate .

Results or Outcomes

The successful synthesis of “(Z)-11-Octadecenal” provides a new method for producing this compound, which can be used in further research and applications .

properties

IUPAC Name

(Z)-octadec-11-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h7-8,18H,2-6,9-17H2,1H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSVMXHKWSNHLH-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-11-Octadecenal

CAS RN

4273-95-4
Record name 11-Octadecenal, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004273954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
GTT Ho, HV La, DR Hall, TD Le, D Nguyen, JV Cross… - 2014 - catalog.lib.kyushu-u.ac.jp
The attractiveness of a combined lure containing the pheromone components of the yellow rice stem borer Scirpophaga incertulas (Walker) and the rice leaf folder Cnaphalocrosis …
Number of citations: 1 catalog.lib.kyushu-u.ac.jp
Y Liang, M Luo, X Fu, L Zheng, H Wei - bioRxiv, 2020 - biorxiv.org
The rice stem borer, Chilo suppressalis (Walker), and the rice leaf folder, Cnaphalocrocis medinalis Guenée are two of the most destructive lepidopteran pests in rice. Since these two …
Number of citations: 3 www.biorxiv.org
K Kawazu, J Hasegawa, H Honda… - Entomologia …, 2000 - Wiley Online Library
Sex pheromone components of the Japanese rice leaffolder moth, Cnaphalocrocis medinalis Guenée (Lepidoptera: Pyralidae) were identified from ovipositor extracts of virgin females …
Number of citations: 50 onlinelibrary.wiley.com
SS Kim, YP Hong - Bulletin of the Korean Chemical Society, 2011 - koreascience.kr
The rice leaffolder moth, Cnaphalocrocis medinalis, is widely distributed in humid tropical to temperate countries of Asia, Oceania, and Africa. 1 It is an important leaf feeding pest of rice. …
Number of citations: 12 koreascience.kr
A Cork, DJ Chamberlain, PS Beevor, DR Hall… - Journal of chemical …, 1988 - Springer
Ovipositor washings from virgin femaleEarias vittella (F.) (Lepidoptera: Noctuidae) moths were examined by gas chromatography (GC) linked to electroantennography (EAG). Six …
Number of citations: 36 link.springer.com
PA Hedin, FM Davis, JC Dickens, ML Burks… - Journal of chemical …, 1986 - Springer
We report the identification of the southwestern corn borer,Diatraea grandiosella Dyar (Lepidoptera: Pyralidae), female sex attractant pheromone as a mixture of (Z)-9-hexadecenal, (Z)-…
Number of citations: 31 link.springer.com
JH Tumlinson, MM Brennan… - Archives of Insect …, 1989 - Wiley Online Library
Analyses of solvent rinses of the external surfaces of pheromone glands excised from calling female tobacco hornworm moths, Manduca sexta (L.), revealed the presence of the …
Number of citations: 177 onlinelibrary.wiley.com
JG Millar, KF Haynes, AT Dossey, JS McElfresh… - Journal of chemical …, 2016 - Springer
Giant silk moths (Lepidoptera: Saturniidae) typically are not well represented as larvae or adults in community level inventories of Lepidoptera, and as a result, little is known about their …
Number of citations: 12 link.springer.com
K Kawazu, S Tatsuki - Applied Entomology and Zoology, 2002 - jstage.jst.go.jp
Calling activity in Cnaphalocrocis medinalis showed a distinct diel periodicity. Moths showed high activity during 5–7 h into the scotophase. To clarify the temporal change of …
Number of citations: 28 www.jstage.jst.go.jp
JR Cho, K San Choi, HH Park, S Lee, KH Yum… - Journal of Asia-Pacific …, 2013 - Elsevier
A series of studies was conducted to determine the optimum sex attractant for monitoring the rice leaf folder, Cnaphalocrocis medinalis, in Korea, based on the previously reported …
Number of citations: 14 www.sciencedirect.com

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